Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

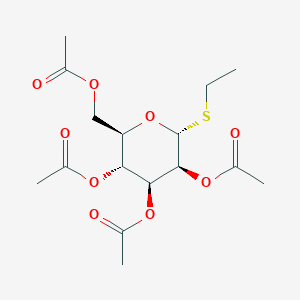

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is an organic compound that contains up to 20% beta isomer. This compound is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring. The compound is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside typically involves the acetylation of mannose derivatives. One common method involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired isomer composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiomannopyranoside to its corresponding alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted mannopyranosides. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and as a probe in drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the thiomannopyranoside moiety play a crucial role in binding to these targets and modulating their activity. The pathways involved include glycosylation and deglycosylation reactions, which are essential for various biological processes .

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide

Uniqueness

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is unique due to the presence of the ethyl group and the thiomannopyranoside moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in research and industry .

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside (ETTM) is a thio-glycoside compound derived from D-mannopyranose. Its unique structure features four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranoside ring. This compound has gained attention due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and glycoscience.

- Molecular Formula : C₁₆H₂₄O₉S

- Molecular Weight : Approximately 378.4 g/mol

- Melting Point : 123.0 - 127.0 °C

- Density : 1.29 g/cm³

Synthesis

The synthesis of ETTM typically involves the acetylation of mannose derivatives using acetic anhydride in the presence of a catalyst like pyridine. This process allows for selective acetylation at the desired positions while maintaining the integrity of the sugar structure .

Antiviral Properties

Research indicates that ETTM exhibits potential antiviral activity. Studies have shown that compounds with similar thioether linkages can enhance stability and bioactivity compared to their non-thio counterparts. The thio group in ETTM may play a critical role in its interaction with viral proteins, potentially inhibiting viral replication .

Enzyme Interactions

ETTM has also been explored for its interactions with glycosidase enzymes. It serves as a substrate for these enzymes, facilitating studies on carbohydrate metabolism and enzyme kinetics. The compound’s structural features enable it to modulate enzyme activity effectively, making it a valuable tool in enzymatic studies .

The mechanism of action for ETTM involves its binding to specific molecular targets, particularly enzymes involved in carbohydrate metabolism. The acetyl groups and thiomannopyranoside moiety enhance binding affinity and stability compared to similar compounds without these modifications. This interaction can influence glycosylation and deglycosylation pathways essential for various biological processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ETTM, a comparative analysis with structurally related compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₆H₂₄O₉S | Contains an ethyl group; unique thiomannopyranoside moiety |

| Mthis compound | C₁₅H₂₂O₉S | Similar structure; used for comparison in biological activity |

| Cyanomthis compound | C₁₆H₂₄O₉S | Contains a cyano group; used in glycosylation reactions |

Case Studies and Research Findings

- Antiviral Activity Study : A study demonstrated that ETTM exhibited significant antiviral properties against specific viral strains. The mechanism was attributed to its ability to inhibit viral glycoprotein interactions.

- Enzymatic Interaction Research : In another study focusing on glycosidase interactions, ETTM was shown to enhance enzyme activity compared to non-thio derivatives. This finding highlights its utility as a substrate in carbohydrate metabolism research .

- Structural Analysis : Structural studies using NMR spectroscopy have revealed insights into the conformation and stability of ETTM in solution. These studies suggest that the presence of acetyl groups contributes to conformational rigidity which may be crucial for biological interactions .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-RBGFHDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.